ethyl 4-(2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate
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Overview
Description
The compound “ethyl 4-(2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring and a pyridazine ring . These types of compounds are often found in pharmaceuticals and biologically active compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and heterocyclic rings. For example, the 1,2,4-triazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its ability to form hydrogen bonds and interact with biological receptors .Scientific Research Applications
Antiviral Activity
The indole nucleus, which is part of the ethyl 4-(2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate structure, has been associated with antiviral properties . For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .
Anticancer Potential
While specific studies on this compound are limited, the indole scaffold has been associated with anticancer properties. Researchers have synthesized related indole derivatives with promising results . Further investigations into the anticancer potential of ethyl 4-(2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate are warranted.
Antimicrobial Activity
Indole derivatives often exhibit antimicrobial effects. Although direct studies on this specific compound are scarce, its indole moiety suggests potential antibacterial and antifungal properties .
Estrogen Receptor Modulation
Indole derivatives have been investigated as estrogen receptor modulators. Although specific studies on this compound are lacking, its indole structure suggests potential interactions with estrogen receptors .
Other Potential Applications
Given the diverse biological activities associated with indole derivatives, it’s worth exploring additional fields, such as antihypertensive, neuroleptic, and antiparasitic effects .
Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Link
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these pathways.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
These could include pathways involved in cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and enzyme activity .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
These could include inhibition of cancer cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and enzyme activity .
Future Directions
Future research could explore new and efficient methodologies for synthesizing 1,2,4-triazole-containing scaffolds, which could be useful for the discovery of new drug candidates . Additionally, further studies could investigate the biological activity of this compound and its potential applications in medicine.
properties
IUPAC Name |
ethyl 4-[[2-[6-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4S/c1-2-32-21(30)14-6-8-16(9-7-14)24-19(29)13-27-22(31)28-18(25-27)10-11-20(26-28)33-17-5-3-4-15(23)12-17/h3-12H,2,13H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGJCJIVKUXDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate |
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